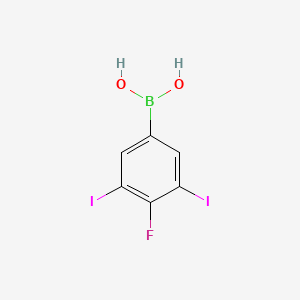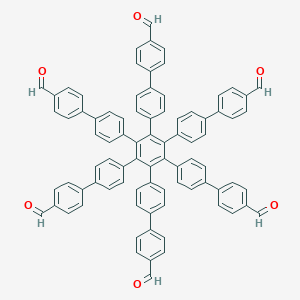
6-(4-Aldehyde phenylphenyl) benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6- (4-aldehyde phenylphenyl) benzene is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring, which is further connected to another phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6- (4-aldehyde phenylphenyl) benzene typically involves the formylation of a biphenyl compound. One common method is the Vilsmeier-Haack reaction, where a biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the Friedel-Crafts acylation of biphenyl with an aldehyde precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 6- (4-aldehyde phenylphenyl) benzene may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of raw materials, reaction efficiency, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
6- (4-aldehyde phenylphenyl) benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in aqueous acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 6- (4-carboxy phenylphenyl) benzene.
Reduction: Formation of 6- (4-hydroxy phenylphenyl) benzene.
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
6- (4-aldehyde phenylphenyl) benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6- (4-aldehyde phenylphenyl) benzene involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and biochemical probes .
Vergleich Mit ähnlichen Verbindungen
6- (4-aldehyde phenylphenyl) benzene can be compared with other similar compounds such as:
Benzaldehyde: A simpler aldehyde with a single phenyl ring.
Biphenyl: Lacks the aldehyde functional group.
4-formylbiphenyl: Similar structure but with the aldehyde group in a different position.
The uniqueness of 6- (4-aldehyde phenylphenyl) benzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C84H54O6 |
|---|---|
Molekulargewicht |
1159.3 g/mol |
IUPAC-Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
InChI-Schlüssel |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

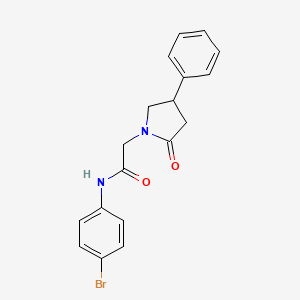
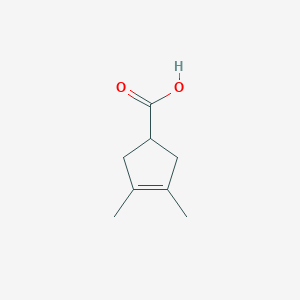
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
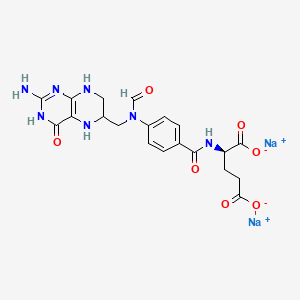

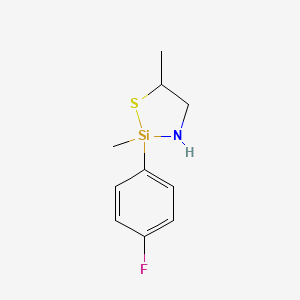
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
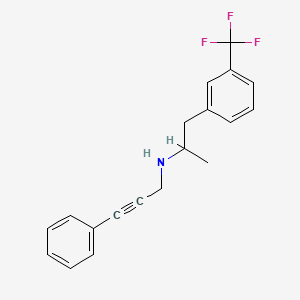
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)

